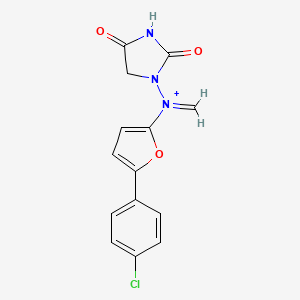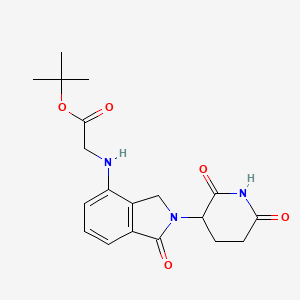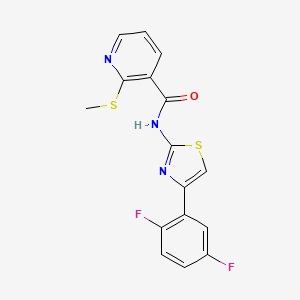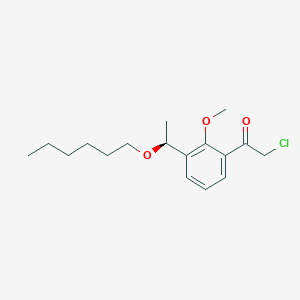
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a hexyloxy group
Métodos De Preparación
The synthesis of (S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone typically involves multiple steps. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction is often carried out under basic conditions using reagents like sodium hydride or potassium hydride. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Mecanismo De Acción
The mechanism of action of (S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
(S)-2-Chloro-1-(3-(1-(hexyloxy)ethyl)-2-methoxyphenyl)ethanone can be compared with other similar compounds such as:
Ethanone, 1-(3-hydroxyphenyl): This compound has a similar structure but lacks the chloro and hexyloxy groups.
Polyhydroquinoline Schiff’s base derivatives: These compounds have different functional groups but may share similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H25ClO3 |
|---|---|
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
2-chloro-1-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]ethanone |
InChI |
InChI=1S/C17H25ClO3/c1-4-5-6-7-11-21-13(2)14-9-8-10-15(16(19)12-18)17(14)20-3/h8-10,13H,4-7,11-12H2,1-3H3/t13-/m0/s1 |
Clave InChI |
CHTFJNXCDBIHRB-ZDUSSCGKSA-N |
SMILES isomérico |
CCCCCCO[C@@H](C)C1=C(C(=CC=C1)C(=O)CCl)OC |
SMILES canónico |
CCCCCCOC(C)C1=C(C(=CC=C1)C(=O)CCl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B15280264.png)
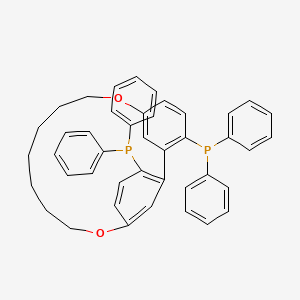
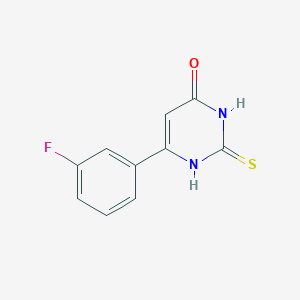


![Methyl 1H,3H-benzo[e][1,3,4]oxathiazine-7-carboxylate 2,2-dioxide](/img/structure/B15280306.png)


